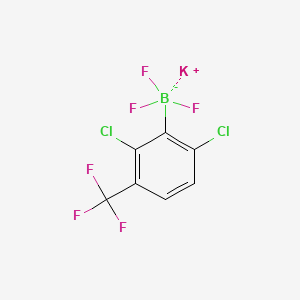![molecular formula C13H8BrFO2 B14031658 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8BrFO2 It is a derivative of biphenyl, characterized by the presence of bromine and fluorine atoms on the aromatic rings, along with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step reactions. One common method includes the bromination and fluorination of biphenyl derivatives. For instance, starting with 4-bromo-2-fluorobiphenyl, the carboxylation can be achieved through a series of reactions involving organometallic intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by carboxylation under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted biphenyl derivatives, alcohols, and higher oxidation state compounds .
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of non-steroidal anti-inflammatory drugs and other pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to target molecules .
Comparación Con Compuestos Similares
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2,5-difluorobenzoic acid
Comparison: Compared to its analogs, 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the bromine, fluorine, and carboxylic acid groups. This unique arrangement imparts distinct chemical properties, making it suitable for specialized applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C13H8BrFO2 |
|---|---|
Peso molecular |
295.10 g/mol |
Nombre IUPAC |
6-bromo-2-fluoro-3-phenylbenzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7H,(H,16,17) |
Clave InChI |
BJFUFZCCHYNEDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


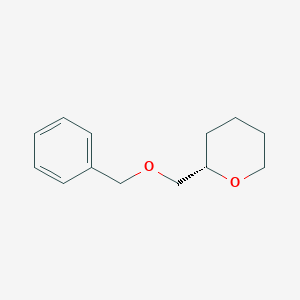
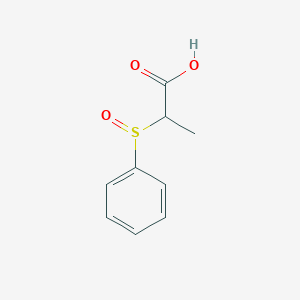

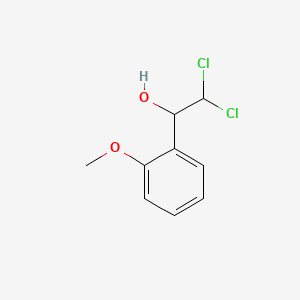

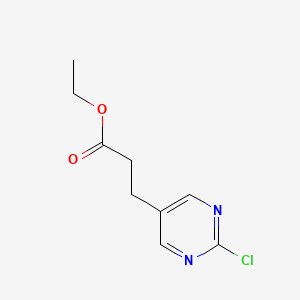

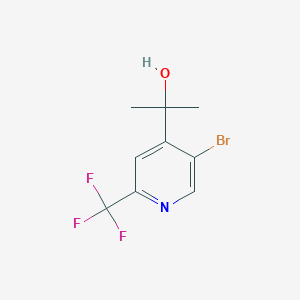


![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
